N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
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Description
N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C17H13BrN2O3S2 and its molecular weight is 437.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.95510 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F1063-1865 is Dual-specificity phosphatase 26 (DUSP26) . DUSP26 is a type of phosphatase enzyme that plays a crucial role in cellular processes such as cell growth and differentiation.
Mode of Action
F1063-1865 acts as an inhibitor of DUSP26 . It binds to the active site of DUSP26, preventing the enzyme from performing its function. This inhibition can lead to changes in the phosphorylation state of proteins within the cell, affecting various cellular processes.
Result of Action
F1063-1865 has been shown to induce apoptosis in certain cell lines at concentrations above 0.1 μM . Specifically, it has been found to induce apoptosis in the IMR-32 cell line with an IC50 value of 4.13 μM . This suggests that F1063-1865 could potentially be used as a therapeutic agent in the treatment of diseases characterized by abnormal cell growth.
Biochemical Analysis
Biochemical Properties
F1063-1865 plays a crucial role in biochemical reactions, particularly as an inhibitor of DUSP26 . It interacts with enzymes and proteins, specifically DUSP26, and these interactions are critical for its function .
Cellular Effects
F1063-1865 has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in IMR-32 neuroblastoma cells
Molecular Mechanism
The molecular mechanism of action of F1063-1865 involves its binding interactions with DUSP26, leading to enzyme inhibition . This interaction results in changes in gene expression and cellular functions.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S2/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)24)10-13-2-1-9-23-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUEPCTPIUZMP-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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